4-Chloro-6,7-dimethylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,7-dimethylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)12-5-13-10(8)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKQNBCDJYNKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596619 | |
| Record name | 4-Chloro-6,7-dimethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31867-92-2 | |
| Record name | 4-Chloro-6,7-dimethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 6,7 Dimethylquinazoline
Classical Approaches to Quinazoline (B50416) Nucleus Formation and Chlorination at C4 Position
Traditional methods for synthesizing the quinazoline scaffold have been well-established for decades, offering reliable, albeit sometimes harsh, conditions for ring formation and subsequent functionalization.
The Niementowski quinazoline synthesis is a cornerstone in the formation of 4-oxo-3,4-dihydroquinazolines (quinazolinones). wikipedia.org This reaction involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgnih.gov For the specific synthesis of the precursor to 4-Chloro-6,7-dimethylquinazoline, the required starting material is 4,5-dimethylanthranilic acid.
In a typical Niementowski procedure, 4,5-dimethylanthranilic acid is heated with an excess of formamide. Formamide serves as both a reactant and a solvent in this process. The reaction generally requires high temperatures, often in the range of 150-170 °C, to drive the cyclization and dehydration, yielding 6,7-dimethylquinazolin-4(3H)-one. nih.gov While effective, this method can be energy-intensive and require lengthy reaction times. nih.gov
Modifications to the classical Niementowski reaction aim to improve yields and reduce harsh conditions. One such modification involves the use of microwave irradiation (MWI). Microwave-assisted synthesis can significantly shorten reaction times from hours to minutes and often results in higher yields compared to conventional heating. nih.gov Another variation is the Niementowski modification of the Friedländer synthesis, which utilizes isatoic anhydride (B1165640) in place of anthranilic acid as the starting material. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Reaction
| Parameter | Conventional Heating | Microwave Irradiation (MWI) |
|---|---|---|
| Reagents | Anthranilic Acid, Formamide | Anthranilic Acid, Formamide |
| Temperature | High (e.g., 150-170 °C) | High (e.g., 150 °C) |
| Reaction Time | Hours | Minutes |
| Yield | Moderate to Good | Good to Excellent |
| Conditions | Often solvent-free (excess formamide) | Often solvent-free or on solid support |
Beyond the use of amides in the Niementowski reaction, the quinazoline ring can be formed from anthranilic acid derivatives through cyclization with other reagents. These methods provide alternative pathways to the quinazolinone precursor. For instance, instead of formamide, other reagents like ketones or β-ketoesters can be reacted with anthranilic acid, although this can lead to different substitution patterns on the final quinoline or quinazolinone ring. wikipedia.orgarkat-usa.org
A significant pathway involves the reaction of 4,5-dimethylanthranilic acid with urea. Heating these two components together, typically to a molten state around 160 °C, can lead to the formation of 6,7-dimethylquinazoline-2,4(1H,3H)-dione. This intermediate can then be further processed to achieve the desired 4-quinazolinone structure.
Once the 6,7-dimethylquinazolin-4(3H)-one precursor has been synthesized, the crucial step is the introduction of the chlorine atom at the C4 position. This is accomplished through a dehydroxylative chlorination reaction. The most common and effective reagents for this transformation are phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂).
The reaction typically involves refluxing the quinazolinone in an excess of POCl₃. Often, a tertiary amine base such as N,N-diethylaniline or a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. nih.gov The process converts the C4-oxo group (which exists in tautomeric equilibrium with a 4-hydroxy form) into a 4-chloro substituent. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the crude product is carefully quenched in ice water to precipitate the this compound.
Similarly, thionyl chloride can be used, often in the presence of a catalytic amount of DMF. The reaction proceeds by forming a Vilsmeier-Haack type intermediate which then facilitates the chlorination. Both POCl₃ and SOCl₂ are powerful reagents that ensure a high conversion rate to the desired chlorinated product.
Modern and Green Synthetic Strategies for Quinazoline Synthesis
Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and environmentally benign methods. For quinazoline synthesis, this has led to the rise of transition metal-catalyzed reactions that often proceed under milder conditions and with greater functional group tolerance. mdpi.com
A variety of transition metals, including manganese, iron, and copper, have been employed to catalyze the synthesis of the quinazoline scaffold. nih.govresearchgate.netfrontiersin.org These methods frequently utilize an "acceptorless dehydrogenative coupling" (ADC) strategy, which forms the heterocyclic ring while releasing hydrogen gas as the only byproduct, representing a highly atom-economical process. mdpi.com
For example, manganese(I) complexes have been shown to catalyze the direct synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides. mdpi.com Iron-catalyzed ADC of (2-aminophenyl)methanols with benzamides also provides an efficient route to quinazolines using a simple and environmentally benign catalytic system. researchgate.net Copper-catalyzed methods can achieve the synthesis of quinazolines via cascade cyclization from precursors like amidines and various one-carbon synthons such as DMSO. frontiersin.org These modern approaches avoid the need for pre-functionalized substrates and often reduce waste generation compared to classical methods. mdpi.com
Palladium catalysis stands out as a powerful tool for constructing complex molecular architectures. In the context of quinazoline synthesis, palladium-catalyzed reactions can be used to form the core ring structure itself, not just to modify it post-synthesis. A notable example is the one-pot, three-component tandem cyclization reaction to assemble 4-arylquinazolines. researchgate.net
This method involves a palladium(II)-catalyzed cascade that begins with a C(sp)–C(sp²) coupling, which is then followed by an intramolecular C–N bond formation to close the quinazoline ring. researchgate.net This strategy allows for the efficient construction of the quinazoline scaffold with the simultaneous formation of multiple bonds in a single operation. Such tandem reactions are highly desirable in modern synthesis as they reduce the number of separate operational steps, save time, and minimize waste. This approach provides an alternative and sophisticated strategy for accessing biologically relevant quinazoline structures. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,5-dimethylanthranilic acid |
| 6,7-dimethylquinazolin-4(3H)-one |
| 6,7-dimethylquinazoline-2,4(1H,3H)-dione |
| Formamide |
| Isatoic anhydride |
| N,N-diethylaniline |
| N,N-dimethylformamide (DMF) |
| Phosphoryl chloride (POCl₃) |
| Thionyl chloride (SOCl₂) |
Transition Metal-Catalyzed Cyclization Reactions
Copper-Catalyzed C-O Cross-Coupling Reactions
Copper-catalyzed reactions are a cornerstone in the synthesis of N-heterocycles, including quinazolines. These methods often involve domino reactions that efficiently construct the quinazoline ring system from readily available starting materials. One prominent strategy is the sequential Ullmann-type coupling and aerobic oxidative C-H amidation. acs.org This approach uses inexpensive copper salts, such as copper(I) bromide (CuBr), and environmentally friendly air as the oxidant. acs.org
The reaction typically proceeds by coupling substituted 2-halobenzamides with (aryl)methanamines. The process is notable for not requiring any special ligands or additives, making it an economical and practical choice. acs.org For instance, the reaction of 2-iodobenzamide with benzylamine in the presence of a copper catalyst under a nitrogen atmosphere yields 2-(benzylamino)benzamide, which can then be cyclized to the corresponding 2-phenylquinazolin-4(3H)-one under standard aerobic conditions. acs.org The versatility of this method allows for a wide range of functional groups on both starting materials. acs.org
Another copper-catalyzed approach involves the tandem reaction of 1-(2-halophenyl)methanamines and amidines. mdpi.com Cheng's group developed a one-pot synthesis using CuBr as the catalyst and potassium carbonate as the base, which proceeds first under a nitrogen atmosphere and is then exposed to air for the final oxidative step. frontiersin.org This method demonstrates broad functional group tolerance and utilizes an inexpensive catalyst. frontiersin.org
| Catalyst/Reagents | Starting Materials | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| CuBr, K₂CO₃, DMSO, Air | 2-halobenzamides, (Aryl)methanamines | Quinazolinones | Good | acs.org |
| CuI, Cs₂CO₃, Methanol | ortho-Iodobenzaldehydes, Amidine hydrochlorides | Highly functionalized quinazolines | 53-94 | mdpi.com |
| CuBr, K₂CO₃, DMSO | (2-Halophenyl)methylamines, Amidine hydrochlorides | Substituted quinazolines | 40-99 | frontiersin.org |
| CuO nanoparticles, 1,10-phen, Toluene | N-arylamidines, Aromatic alcohols/aldehydes | Quinazoline derivatives | Good | mdpi.com |
Manganese-Catalyzed C-H Functionalization Approaches
The use of manganese, an earth-abundant and low-toxicity transition metal, has gained significant traction for C-H functionalization reactions in quinazoline synthesis. mdpi.comnih.gov These catalytic systems provide sustainable and cost-effective alternatives to precious metal catalysts. frontiersin.orgnih.gov
A notable strategy is the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with primary amides, catalyzed by a Mn(I) complex. mdpi.comfrontiersin.org This method is characterized by its high atom economy, as it avoids the need for pre-functionalized substrates or external oxidants. frontiersin.org The reaction, typically carried out in a high-boiling solvent like toluene at elevated temperatures, proceeds via a tandem dehydrogenative annulation. The manganese catalyst first facilitates the oxidation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde, which then condenses with a primary amide to form the quinazoline product after dehydration. frontiersin.org
| Catalyst System | Reactants | Strategy | Yield (%) | Reference |
|---|---|---|---|---|
| Mn(I) complex | 2-Amino-benzylalcohol, Primary amides | Acceptorless Dehydrogenative Coupling (ADC) | 58-81 | mdpi.com |
| Mn salt, NNN-tridentate ligand | 2-Aminobenzyl alcohols, Primary amides | Direct Synthesis via ADC | 58-81 | frontiersin.org |
Iron-Catalyzed Quinazoline Synthesis from Alcohols
Iron, being inexpensive and non-toxic, is an attractive catalyst for organic synthesis. rsc.org Iron-catalyzed one-pot oxidative systems have been developed for converting primary alcohols into N-heterocycles, including quinazolines. rsc.org This approach offers operational simplicity and environmental benefits. rsc.org
The synthesis generally involves a domino sequence where the iron catalyst first promotes the oxidation of a primary alcohol to its corresponding aldehyde. rsc.org This aldehyde then undergoes condensation with a suitable amine-containing precursor, such as o-aminobenzylamine, to generate an aminal intermediate, which subsequently cyclizes and oxidizes to form the aromatic quinazoline ring. rsc.org A novel approach developed by Li and colleagues involves a cascade reaction of 2-aminobenzyl alcohols with benzylamines under aerobic conditions, catalyzed by iron(II) bromide (FeBr₂). rsc.org This method tolerates a wide range of functional groups and is suitable for gram-scale synthesis. rsc.org
| Catalyst/Reagents | Starting Materials | Conditions | Product Type | Reference |
|---|---|---|---|---|
| FeBr₂, O₂ | 2-Aminobenzyl alcohols, Benzylamines | 110 °C, Chlorobenzene | 2-Aryl/heteroaryl quinazolines | rsc.org |
| Iron complexes, Peroxide | Primary alcohols, o-Aminobenzamide | One-pot domino sequence | Quinazolinones | rsc.org |
One-Pot Multicomponent Annulation Strategies
One-pot multicomponent reactions (MCRs) have become a powerful tool for the rapid and efficient construction of complex molecules like quinazolines from simple, readily available substrates. mdpi.comscilit.com These reactions enhance synthetic efficiency by combining several operational steps into a single procedure without isolating intermediates.
MCRs for quinazoline synthesis can be categorized based on the catalyst or key starting material used. mdpi.comscilit.com Metal-catalyzed MCRs, employing catalysts based on palladium, copper, or ruthenium, are common. mdpi.com For example, a palladium-catalyzed four-component reaction of 2-bromoanilines, amines, orthoesters, and carbon monoxide can produce N-substituted quinazolin-4(3H)-ones in good to excellent yields. mdpi.com Transition-metal-free approaches are also prevalent, often utilizing inexpensive and readily available reagents like ammonium (B1175870) chloride to catalyze the three-component condensation of 2-aminobenzoic acid esters, orthoesters, and aromatic amines under solvent-free conditions. researchgate.net
Microwave-Assisted Synthesis Enhancements
Microwave irradiation (MWI) is a non-conventional energy source that has been widely applied to accelerate organic transformations, including the synthesis of quinazolines. nih.govfrontiersin.org Compared to conventional heating, MWI often leads to dramatically reduced reaction times, increased product yields, and improved purity. nih.govresearchgate.net These advantages stem from the efficient and uniform heating of the reaction mixture. nih.gov
The application of microwave heating has been shown to be beneficial across various quinazoline synthetic routes. researchgate.netingentaconnect.com For example, in the condensation of anthranilic acid with lactim ethers, a method previously hampered by low yields, the use of MWI significantly improved the outcome. nih.gov Similarly, a rapid and efficient microwave-assisted protocol was developed for the Lewis-acid-catalyzed reaction of 2-aminophenyl carbonyl compounds with nitriles, yielding 2,4-disubstituted quinazolines in a one-pot sequence. nih.gov Iron-catalyzed C-N coupling reactions in aqueous media to form quinazolinones have also been successfully enhanced by microwave assistance, representing a green and highly efficient method. sci-hub.cat
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
|---|---|---|---|
| General Quinazolinone Synthesis | 3-6 h, 48-89% | 10-20 min, 66-97% | researchgate.net |
| Iron-catalyzed cyclization | N/A | 30 min, Moderate to high yields | sci-hub.cat |
| Condensation of 2-(aminoaryl)alkanone O-phenyl oxime with aldehydes | N/A | Short time, 71-91% | frontiersin.org |
Specific Synthetic Routes to this compound
While the above methodologies describe general pathways to the quinazoline core, a specific route to this compound can be derived from established chemical literature.
From 4,5-dimethylanthranilic acid
The synthesis of this compound can be accomplished starting from 4,5-dimethylanthranilic acid. A European Patent (EP 0 566 226 A1) explicitly states that the target compound was obtained from 4,5-dimethylanthranilic acid using procedures analogous to those described for similar compounds. googleapis.com This suggests a well-established two-step synthetic sequence common for this class of compounds: cyclization to form a quinazolinone intermediate, followed by chlorination.
Step 1: Synthesis of 6,7-dimethylquinazolin-4(3H)-one
The first step involves the cyclization of 4,5-dimethylanthranilic acid to form the corresponding quinazolinone. This is typically achieved by heating the anthranilic acid with a source of a single carbon atom, such as formamide or formic acid. This condensation reaction closes the pyrimidinone ring, yielding 6,7-dimethylquinazolin-4(3H)-one.
Step 2: Chlorination to this compound
The second step is the conversion of the hydroxyl group (in the tautomeric form) of the quinazolinone to a chloro group. This is a standard transformation accomplished using a chlorinating agent. A common and effective method, described for the synthesis of the analogous 4-chloro-6,7-dimethoxyquinazoline, involves heating the quinazolinone intermediate (e.g., 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one) in a refluxing solution of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comresearchgate.net After the reaction is complete, the excess thionyl chloride is removed under vacuum, and the resulting crude product is worked up, typically with an aqueous bicarbonate solution, to yield the final this compound. chemicalbook.com
Stepwise Synthesis Pathways:
The construction of the this compound molecule is typically not a singular process but a sequence of carefully orchestrated reactions. A plausible and common strategy involves the initial synthesis of a substituted anthranilic acid precursor, which then undergoes cyclization to form the quinazolinone ring system. This intermediate is subsequently chlorinated to yield the final product.
The journey towards this compound begins with the synthesis of a key precursor, 2-amino-4,5-dimethylbenzoic acid. This process starts from commercially available materials like 3,4-dimethylacetophenone.
Nitration: The initial step is the nitration of a suitable starting material. For instance, the nitration of 3,4-dimethylacetophenone using a mixture of nitric acid and sulfuric acid primarily yields 3,4-dimethyl-6-nitroacetophenone and 3,4-dimethyl-5-nitroacetophenone. cdnsciencepub.comacs.org The directing effects of the acetyl and methyl groups on the aromatic ring influence the position of the incoming nitro group. cdnsciencepub.com The reaction conditions, such as temperature and acid concentration, are critical for controlling the regioselectivity and minimizing side products.
| Starting Material | Reagents | Key Products | Yield | Reference |
| 3,4-Dimethylacetophenone | Nitric Acid, Sulfuric Acid | 3,4-Dimethyl-6-nitroacetophenone | 75% | acs.org |
| 3,4-Dimethylacetophenone | Nitric Acid, Sulfuric Acid | 3,4-Dimethyl-5-nitroacetophenone | - | acs.org |
Reduction: Following nitration, the nitro group must be converted to an amine group. This reduction is a crucial step in forming the necessary 2-amino functionality on the benzene (B151609) ring. A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.orgorganic-chemistry.org The choice of reagent is often dictated by its chemoselectivity, especially if other reducible functional groups are present in the molecule. scispace.com For example, a process for a similar compound involves hydrogenation with a Pd/C catalyst at elevated temperature and pressure to convert the nitro group to an amine. chemicalbook.com
| Reaction Type | Reagents/Catalysts | Function |
| Catalytic Hydrogenation | Pd/C, H₂ | Reduces nitro group to amine |
| Metal/Acid Reduction | Fe/Acetic Acid | Reduces nitro group to amine |
| Metal/Salt Reduction | Zn/NH₄Cl | Reduces nitro group to amine |
Subsequent chemical modifications, such as the oxidation of the acetyl group to a carboxylic acid, would lead to the formation of 2-amino-4,5-dimethylbenzoic acid, the direct precursor for the quinazoline ring.
With the 2-amino-4,5-dimethylbenzoic acid precursor in hand, the next stage is the formation of the heterocyclic quinazolinone ring. This is typically achieved through a cyclization reaction involving a source of the additional carbon and nitrogen atoms required for the pyrimidine (B1678525) portion of the quinazoline structure.
One common method is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide. nih.gov A widely used and straightforward approach involves heating the anthranilic acid derivative with formamide. nih.gov This reaction proceeds via an o-amidobenzamide intermediate, which then cyclizes to form the 6,7-dimethylquinazolin-4(3H)-one ring. nih.gov Another approach involves reacting the anthranilic acid with urea, which upon heating, serves as the source for the C2 carbonyl and N3 atom of the quinazolinone ring. google.com
| Reactants | Reagents | Temperature | Product |
| 2-Amino-4,5-dimethylbenzoic acid (inferred) | Formamide | ~130-160°C nih.govresearchgate.net | 6,7-Dimethylquinazolin-4(3H)-one |
| 2-Amino-4,5-dimethylbenzoic acid (inferred) | Urea | ~160°C google.com | 6,7-Dimethylquinazolin-4(3H)-one |
While "cyclohydrolysis" is not a standard term for a primary synthetic step in this context, it may refer to work-up procedures involving hydrolysis to remove excess reagents or byproducts after the cyclization reaction. For instance, after the formation of the quinazolinone ring, the reaction mixture is often treated with water to precipitate the product, which is then filtered. nih.gov
"Alkalization refining" points to purification steps that involve changing the pH of the solution. A patent describing the synthesis of a related quinazoline mentions an alkalization refining reaction where the intermediate salt is treated with an organic base in a solvent to yield the final, purified product. google.com This process is crucial for removing acidic impurities and isolating the neutral quinazoline derivative. For example, after chlorination, the crude product is often quenched by pouring it into a basic solution, such as aqueous sodium hydrogen carbonate, to neutralize excess acid and precipitate the chlorinated quinazoline. chemicalbook.com The crude product can then be further purified by recrystallization.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The final chlorination step, which converts 6,7-dimethylquinazolin-4(3H)-one to this compound, is a critical transformation. The hydroxy group at the C4 position of the quinazolinone is substituted with a chlorine atom. This is typically achieved by heating the quinazolinone with a chlorinating agent. nih.gov Common reagents for this purpose include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline or a solvent like dimethylformamide (DMF). nih.govchemicalbook.com
Optimization of this step involves several factors:
Chlorinating Agent : While both POCl₃ and SOCl₂ are effective, the choice can influence reaction time and temperature. POCl₃ is often used at reflux temperatures.
Catalyst/Solvent : The addition of DMF or N,N-dimethylaniline can accelerate the reaction. chemicalbook.com The reaction can be run using the chlorinating agent as the solvent or with an additional high-boiling inert solvent.
Temperature and Time : The reaction is typically conducted at elevated temperatures (reflux) for several hours. researchgate.netchemicalbook.com Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Work-up Procedure : After the reaction is complete, excess chlorinating agent is removed, often under reduced pressure. The residue is then carefully quenched, for example, by pouring it into ice water or a basic solution, to precipitate the product which is then collected and purified. chemicalbook.com A 98% yield has been reported for the analogous chlorination of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one using thionyl chloride and DMF. chemicalbook.com
The table below summarizes typical conditions for the chlorination of quinazolinone precursors, which would be applicable to the synthesis of the target compound.
| Precursor | Chlorinating Agent | Catalyst/Additive | Solvent | Conditions | Yield | Reference |
| 6,7-Dimethoxy-3,4-dihydro-quinazolin-4-one | Thionyl chloride | Dimethylformamide (DMF) | Thionyl chloride | Reflux, 6 hours | 98% | chemicalbook.com |
| 6,7-Dimethoxy quinazolin-2,4-diones | Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline | - | Reflux, 5 hours | - | |
| Substituted Quinazolin-4(3H)-one | Thionyl chloride | - | - | Reflux, 4 hours | - | researchgate.net |
Systematic optimization of these parameters—including reagent stoichiometry, reaction temperature, and purification methods—is essential for developing a robust, high-yielding, and scalable process for the synthesis of this compound.
Chemical Reactivity and Derivatization of 4 Chloro 6,7 Dimethylquinazoline
Nucleophilic Substitution Reactions at the C4 Chloro Position
The most explored aspect of 4-Chloro-6,7-dimethylquinazoline's reactivity is the nucleophilic displacement of the C4-chloro atom. The electron-withdrawing nature of the quinazoline (B50416) ring system activates the C4 position, facilitating attack by a wide range of nucleophiles.
The reaction of 4-chloroquinazolines with amine nucleophiles is a cornerstone for the synthesis of many biologically relevant molecules. nih.govnih.gov This transformation is readily achievable with this compound and its analogues, such as the frequently studied 4-Chloro-6,7-dimethoxyquinazoline. acs.orgsemanticscholar.orgnih.gov The reaction typically proceeds by refluxing the 4-chloroquinazoline (B184009) with a primary or secondary amine in a suitable solvent like isopropanol, ethanol, or a mixture of THF and water. nih.govacs.orgsemanticscholar.org
The reaction conditions can be tailored based on the nucleophilicity of the amine. Electron-rich amines, such as primary aliphatic amines, react under milder conditions to give the corresponding 4-aminoquinazolines in good yields. nih.gov For less nucleophilic amines, like various anilines, the reaction may require heating and sometimes the addition of a base or microwave irradiation to proceed efficiently. nih.govacs.org A variety of substituted anilines and other amines have been successfully coupled at the C4 position, demonstrating the robustness of this method. acs.orgderpharmachemica.com
Table 1: Examples of Nucleophilic Substitution with Amines Note: Data is often reported for the analogous 6,7-dimethoxy compound, but reactivity is comparable.
| Reactant 1 | Amine Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline (B41778) Derivatives | Isopropanol, reflux, 6 h | 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines | semanticscholar.orgacs.org |
| 4-chloro-6-halo-2-phenylquinazolines | o-Toluidine | THF/H₂O, Microwave, 2 h | 4-(o-tolylamino)-6-halo-2-phenylquinazolines | nih.gov |
| 4-chloro quinazolines | N-methylanilines | Microwave, 10-120 min, up to 120°C | 4-(N-methylanilino)quinazolines | nih.gov |
| Substituted 4-chloro quinazoline | Amino-triazole precursor | THF/water, NaOAc, reflux, 6 h | Triazole-substituted quinazoline hybrids | acs.org |
While less common than amination, the chloro group at C4 can also be displaced by oxygen and sulfur nucleophiles. The synthesis of 4-chloroquinazolines often begins with the corresponding 4-hydroxyquinazoline (B93491) (which exists predominantly in its tautomeric quinazolin-4(3H)-one form), which is chlorinated with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netchemicalbook.com Consequently, the hydrolysis of 4-chloroquinazolines back to the quinazolin-4-one can occur, particularly under acidic or basic conditions, and is often a competing side reaction. Deliberate displacement with alkoxides, such as sodium methoxide, can be performed to yield 4-alkoxyquinazolines.
The introduction of sulfur functionalities is a valuable transformation. nih.gov 4-Chloroquinazolines can react with various sulfur nucleophiles, such as thiols or thiourea, to produce 4-thioquinazoline derivatives. nih.govacgpubs.org These reactions typically proceed under basic conditions, for example, using potassium hydroxide (B78521) in DMF, to generate the thiolate anion which then displaces the chloride. nih.gov The resulting thioethers or thiones are themselves useful intermediates for further functionalization. acgpubs.org
Electrophilic Aromatic Substitution on the Quinazoline Core (if applicable to 6,7-dimethyl)
Electrophilic aromatic substitution (EAS) on the quinazoline nucleus is generally challenging due to the electron-deficient nature of the heterocyclic system, which deactivates the ring towards electrophilic attack. uni.lunih.gov However, the presence of activating groups can facilitate such reactions. In this compound, the two methyl groups at C6 and C7 are electron-donating and activating. uni.lu
Based on the principles of EAS, these methyl groups would direct incoming electrophiles to the ortho positions, which are C5 and C8. google.comyoutube.com Therefore, reactions like nitration, halogenation, or sulfonation, if they can be forced to occur, are expected to yield 5- and/or 8-substituted products. For instance, nitration of related quinazoline systems has been reported as part of multi-step syntheses, typically requiring strong acidic conditions (e.g., HNO₃/H₂SO₄). google.comyoutube.com The successful execution of EAS on this scaffold often requires carefully optimized conditions to overcome the inherent low reactivity of the ring system.
Transformations at the Dimethyl Substituents (if relevant, e.g., oxidation, halogenation)
The methyl groups at the C6 and C7 positions are benzylic and thus susceptible to specific transformations, primarily oxidation and radical halogenation. youtube.comnih.gov
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are known to oxidize benzylic alkyl groups to carboxylic acids. youtube.com For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. nih.gov Applying these conditions to 6,7-dimethylquinazoline (B12971407) would be expected to yield the corresponding quinazoline-6,7-dicarboxylic acid.
Benzylic halogenation, most commonly bromination, can be achieved under free-radical conditions. nih.gov A standard reagent for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator like AIBN or light. This reaction would convert one or both of the methyl groups into bromomethyl groups. Lewis acids can also catalyze benzylic halogenations. beilstein-journals.org These halogenated intermediates are highly valuable as they can be readily converted into other functional groups via nucleophilic substitution.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Functionalization
The C4-Cl bond of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This has become a powerful and widely used strategy for C-C and C-N bond formation. nih.gov
Suzuki Coupling: This reaction involves coupling with an organoboron reagent (e.g., a boronic acid or ester) and is one of the most versatile methods for creating biaryl linkages. nih.govuni-frankfurt.de The Suzuki coupling of 4-chloroquinazolines with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst (like Pd(PPh₃)₄ or Pd(OAc)₂) and a base (such as Na₂CO₃ or Cs₂CO₃). mdpi.com
Sonogashira Coupling: This reaction couples the chloroquinazoline with a terminal alkyne to form an alkynyl-substituted product. nih.govgrowingscience.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base (like triethylamine (B128534) or diisopropylamine). nih.govrsc.org This method has been used to install alkynyl groups at the C4 position of the quinazoline core, often as a key step in the synthesis of kinase inhibitors. nih.govrsc.org
Heck Coupling: The Heck reaction couples the aryl chloride with an alkene to form a new C-C bond, providing access to styryl-quinazolines. derpharmachemica.com This reaction requires a palladium catalyst and a base. While less reported for this specific scaffold compared to Suzuki and Sonogashira reactions, it remains a viable method for functionalization.
Table 2: Examples of Palladium-Catalyzed Coupling Reactions Note: Data is often reported for the analogous 6,7-dimethoxy compound, but reactivity is comparable.
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(OAc)₂, water, reflux | 4-Aryl-quinazoline | mdpi.com |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, NEt₃, DMF | 4-Alkynyl-quinazoline | rsc.org |
| Sonogashira | Phenylacetylene | Pd(OAc)₂, Cs₂CO₃, DMF | 4-(Phenylethynyl)-quinazoline | researchgate.netnih.gov |
Synthesis of Hybrid and Fused-Ring Systems from this compound
The diverse reactivity of this compound makes it an ideal starting material for constructing more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. uni-frankfurt.de
A common strategy involves a two-step process: first, a nucleophilic substitution at the C4 position to introduce a new functional group, followed by an intramolecular cyclization. For example, reaction with a hydrazine (B178648) derivative can furnish a 4-hydrazinoquinazoline, which can then be cyclized with a one-carbon donor to form a fused nih.govnih.govrsc.orgtriazolo[4,3-a]quinazolin-5-one ring system. nih.gov Similarly, reaction with a nucleophile containing an additional reactive site can lead to the formation of other fused rings, such as pyrimido[2,1-b]quinazolines or benzothiazolo[2,3-b]quinazolines. rsc.org
Another approach utilizes the chloroquinazoline as a building block in multicomponent reactions or in sequential coupling reactions to build hybrid molecules. acs.orgsemanticscholar.org For instance, an amine-containing fragment can be prepared separately and then coupled to the 4-chloroquinazoline to create large, multi-domain hybrid structures, such as triazole-substituted quinazoline conjugates. acs.orgsemanticscholar.orgnih.gov These strategies highlight the value of this compound as a versatile platform for generating chemical diversity. nih.gov
Construction of Spiro-Quinazoline Derivatives
Spiro-quinazolines, which feature a spirocyclic junction involving the quinazoline core, are of significant interest in medicinal chemistry. While direct synthesis of spiro-derivatives from this compound is not prominently documented, established synthetic routes for similar scaffolds suggest potential pathways.
One notable method involves a one-pot, three-component reaction to create spiro[indole-quinazoline] derivatives. jsynthchem.com This approach utilizes isatins, dimedone, and guanidinium (B1211019) nitrate, catalyzed by a magnetic nanocomposite. jsynthchem.com Although this specific reaction does not use a 4-chloroquinazoline precursor, it highlights a strategy for constructing the spiro-fused system. A hypothetical adaptation for this compound could involve its initial conversion into a derivative bearing a suitable nucleophilic center, which could then participate in a subsequent cyclization to form a spiro-center.
| Component 1 | Component 2 | Component 3 | Catalyst | Conditions | Product Type |
|---|---|---|---|---|---|
| Isatin | Dimedone | Guanidinium nitrate | SbCl₃@Fe₃O₄/g-C₃N₄ | Water, 70°C, 4 hours | Spiro[indole-quinazoline] |
Mechanism-Based Insights into Reactivity Pathways of this compound
The principal reactivity pathway for this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is highly regioselective, with nucleophiles preferentially attacking the C4 position over other positions on the quinazoline ring. mdpi.com
The mechanism is generally accepted to be a two-step addition-elimination process. In the first step, the nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a high-energy tetrahedral intermediate known as a Meisenheimer complex. researchgate.net In the second, rapid step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored. researchgate.net
Theoretical studies using Density Functional Theory (DFT) on the parent 2,4-dichloroquinazoline (B46505) system have provided significant insight into this regioselectivity. mdpi.com These calculations reveal that the carbon atom at the C4 position possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO) compared to the C2 carbon. mdpi.com This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com Consequently, the activation energy for the formation of the Meisenheimer intermediate at C4 is lower than at C2, confirming that the C4 substitution is both kinetically and thermodynamically favored. mdpi.com
| Substrate Type | Nucleophile | Typical Conditions | Product Type |
|---|---|---|---|
| 2,4-Dichloroquinazolines | Anilines | Base (e.g., DIPEA), Solvent (e.g., Dioxane), Heat (e.g., 80°C) | 2-Chloro-4-anilinoquinazolines |
| 2,4-Dichloroquinazolines | Benzylamines | Various conditions, often with base | 4-Benzylamino-2-chloroquinazolines |
| 2,4-Dichloroquinazolines | Aliphatic Amines | Often milder conditions, may proceed at room temperature | 4-Alkylamino-2-chloroquinazolines |
| 4-Chloroquinazolines | Electron-rich amines | Milder conditions, moderate to good yields | 4-Aminoquinazolines |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Missing Portrait
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic framework of a molecule. However, for 4-Chloro-6,7-dimethylquinazoline, the specific data required for a complete structural assignment appears to be absent from the literature.
Proton (¹H) NMR for Structural Connectivity
Proton NMR data, which would reveal the number of distinct proton environments and their neighboring atoms through chemical shifts and coupling constants, is not available. Such data would be essential to confirm the positions of the two methyl groups and the two aromatic protons on the quinazoline (B50416) ring.
Carbon (¹³C) NMR for Carbon Framework Analysis
Similarly, ¹³C NMR data, which identifies all unique carbon atoms in the molecule, is not documented. This would be critical for verifying the carbon skeleton of the quinazoline core and the attached methyl and chloro substituents.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in piecing together the complete structural puzzle by showing correlations between different nuclei. The absence of any published spectra from these experiments for this compound means that a definitive and detailed assignment of all proton and carbon signals is not possible based on current public knowledge.
Mass Spectrometry (MS) Techniques: An Unconfirmed Molecular Identity
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
While the theoretical exact mass can be calculated, published High-Resolution Mass Spectrometry (HRMS) data, which would provide experimental confirmation of the elemental composition of this compound, could not be located.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) studies, which involve the fragmentation of a selected ion to gain structural insights, are also not available in the literature. Analysis of these fragmentation patterns would provide valuable information about the stability of the molecule and the connectivity of its constituent parts. A search of predicted fragmentation patterns did not yield any experimentally verified data.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
A thorough search of scientific databases and literature has not yielded any specific experimental Fourier Transform Infrared (FTIR) or Raman spectra for this compound. While general principles of vibrational spectroscopy can predict the expected regions for key functional group vibrations, the absence of experimental data prevents a detailed analysis and assignment of specific vibrational modes.
Identification of Key Functional Groups (C=N, C-Cl, Aromatic Rings)
In the absence of experimental spectra for this compound, a table of expected vibrational frequencies for its key functional groups can be theoretically derived based on data from analogous structures.
| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C=N (in quinazoline ring) | Stretching | 1620 - 1500 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-Cl | Stretching | 800 - 600 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |
| Methyl C-H | Stretching (asymmetric) | ~2960 |
| Methyl C-H | Stretching (symmetric) | ~2870 |
| Methyl C-H | Bending (asymmetric) | ~1460 |
| Methyl C-H | Bending (symmetric) | ~1375 |
X-ray Crystallography for Solid-State Molecular Architecture
No publicly available crystal structure data for this compound could be located. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing invaluable information on its architecture.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Without experimental crystallographic data, it is not possible to provide a table of measured bond lengths, bond angles, and torsion angles for this compound.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Similarly, an analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly of this compound in the solid state, cannot be performed without the crystal structure.
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
There is no published thermogravimetric analysis (TGA) data for this compound. TGA is a crucial technique for assessing the thermal stability of a compound by measuring its mass change as a function of temperature. This analysis would provide key information on its decomposition pattern and thermal limits.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods are frequently used to predict the behavior of quinazoline (B50416) derivatives. nih.gov
The initial step in most computational studies involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 4-Chloro-6,7-dimethylquinazoline, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Table 1: Predicted Geometrical Parameters of this compound (Illustrative) Note: These are hypothetical values based on typical bond lengths and angles in related structures. Actual values would require specific calculations.
| Parameter | Predicted Value |
| C-Cl bond length | ~1.74 Å |
| C-N bond lengths (ring) | ~1.32 - 1.38 Å |
| C-C bond lengths (ring) | ~1.39 - 1.42 Å |
| C-CH₃ bond lengths | ~1.51 Å |
| C-N-C bond angles (ring) | ~116° - 123° |
| C-C-C bond angles (ring) | ~118° - 121° |
The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. scirp.org A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. youtube.com
For quinazoline derivatives, the HOMO is often distributed over the fused benzene (B151609) ring, while the LUMO is typically located on the pyrimidine (B1678525) ring. researchgate.net The presence of an electron-withdrawing chloro group and electron-donating methyl groups on the benzene ring of this compound would be expected to modulate the energies of these orbitals.
The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecule's surface. researchgate.net It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the nitrogen atoms of the quinazoline ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bonding interactions. researchgate.netrsc.org The chloro substituent would also contribute to the electrostatic landscape.
Table 2: Representative Electronic Properties of Substituted Quinazolines Note: This table presents typical data from studies on various quinazoline derivatives to illustrate the expected range of values.
| Property | Representative Value | Reference |
| HOMO Energy | -6.0 to -7.0 eV | scirp.org |
| LUMO Energy | -1.5 to -2.5 eV | scirp.org |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | scirp.org |
Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. nih.gov These calculated spectra can be compared with experimental data to confirm the molecular structure. researchgate.net
For this compound, characteristic vibrational frequencies would include C-H stretching from the aromatic rings and methyl groups, C=N and C=C stretching within the quinazoline core, and C-Cl stretching. Studies on similar heterocyclic systems have shown good agreement between DFT-calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and basis set limitations. nih.govmdpi.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Note: These are hypothetical ranges based on known vibrational modes of similar functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Methyl C-H stretch | 2850 - 2980 |
| C=N/C=C ring stretch | 1450 - 1650 |
| C-Cl stretch | 600 - 800 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment, such as a solvent or a biological target. tandfonline.com
MD simulations can reveal how this compound behaves in a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO). These simulations track the movements of each atom over time, providing a picture of the molecule's flexibility and how it interacts with solvent molecules. For a relatively rigid molecule like this compound, the main conformational dynamics would likely involve the rotation of the methyl groups. The stability of the solute-solvent system can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the molecule's backbone over the simulation time. tandfonline.com
Given that many quinazoline derivatives are investigated as inhibitors of biological targets like kinases, MD simulations are crucial for understanding how they bind and interact with these proteins. benthamdirect.comnih.govnih.gov If a potential biological target for this compound were identified, MD simulations could be used to model the stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. nih.gov The dynamic nature of these interactions, including their duration and fluctuations, can be quantified to provide a more realistic picture than static docking models. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds and the identification of key structural features influencing their potency.
Two-dimensional QSAR (2D-QSAR) studies utilize molecular descriptors calculated from the 2D representation of a molecule to develop predictive models. For quinazoline derivatives, 2D-QSAR has been instrumental in predicting their antitumor activities. researchgate.netmdpi.com The general workflow involves:
Database Curation: A dataset of quinazoline analogs with their experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide array of 2D descriptors, such as constitutional, topological, and quantum-chemical descriptors, are calculated for each molecule in the series.
Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are employed to build the QSAR model. researchgate.netbiointerfaceresearch.com
Model Validation: The predictive power and robustness of the generated model are rigorously assessed using internal and external validation techniques. biointerfaceresearch.comnih.gov
A study on a series of 26 quinazoline derivatives acting as antitumor agents utilized the DFT-B3LYP method with the 6-31G basis set to define chemical descriptors for their 2D-QSAR analysis. researchgate.net Another 2D-QSAR study on imidazoquinazoline derivatives successfully developed a predictive model for their antitumor activity against a human mammary carcinoma cell line (MCF7). mdpi.com
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Correlates with the molecule's lipophilicity, polarizability, and transport characteristics. |
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques. slideshare.netnih.govnih.gov
CoMFA (Comparative Molecular Field Analysis): This method calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom. The resulting field values are then correlated with biological activity using PLS analysis. slideshare.net
CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis. nih.govnih.gov
For quinazoline derivatives, 3D-QSAR studies have been pivotal in designing novel inhibitors for various biological targets. A study on 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors successfully developed robust CoMFA and CoMSIA models, highlighting the importance of electrostatic, hydrophobic, and hydrogen bond donor fields. nih.gov Similarly, 3D-QSAR models for thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors have provided valuable insights for designing more potent compounds. nih.gov The results are often visualized as contour maps, indicating regions where modifications to the molecule would likely enhance or diminish its activity.
Table 2: Comparison of CoMFA and CoMSIA Methodologies
| Feature | CoMFA | CoMSIA |
|---|---|---|
| Fields Calculated | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |
| Probe Atom | Typically sp³ hybridized carbon with a +1 charge | Same as CoMFA |
| Functional Form | Lennard-Jones and Coulombic potentials | Gaussian-type functions |
| Contour Maps | Provides a visual representation of favorable and unfavorable regions for steric and electrostatic interactions. | Offers a more detailed visualization including hydrophobic and hydrogen bonding characteristics. |
Molecular Docking and Virtual Screening
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand with its biological target.
For this compound, molecular docking studies would be crucial to understand its potential interactions with various protein targets. The process typically involves:
Target Preparation: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB).
Ligand Preparation: Generating the 3D conformation of this compound.
Docking Simulation: Using a docking algorithm to explore the possible binding poses of the ligand within the active site of the protein.
Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Numerous studies have employed molecular docking to investigate the binding of quinazoline derivatives to various targets, most notably the Epidermal Growth Factor Receptor (EGFR) kinase domain. researchgate.netnih.govderpharmachemica.com These studies have successfully identified key amino acid residues involved in the binding and have guided the design of more potent inhibitors. For instance, a study on 4,6,7-trisubstituted quinazoline derivatives used molecular docking to predict their binding affinity towards EGFR. derpharmachemica.com Another study combined virtual screening with molecular docking to identify novel quinazoline-based EGFR inhibitors. documentsdelivered.com
In Silico ADME Profiling (Focus on computational methodology, not specific compound data)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling utilizes computational models to predict the pharmacokinetic properties of a compound. This early-stage assessment helps in identifying potential liabilities and optimizing the drug-like properties of lead candidates.
A variety of computational methods are available for predicting ADME properties. These models are generally built using large datasets of compounds with experimentally determined ADME data.
Absorption: Models for predicting oral bioavailability and intestinal absorption are often based on physicochemical properties like LogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five). mdpi.comnih.gov
Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration are predicted using QSAR and machine learning models. github.com
Metabolism: The prediction of metabolic stability and the sites of metabolism by cytochrome P450 (CYP) enzymes is a key aspect. This can be achieved through docking studies with CYP isoforms or by using machine learning models trained on known metabolic data. tandfonline.com
Excretion: Models for predicting renal clearance and other excretion pathways are also being developed, although they are generally less mature than those for other ADME properties.
Several online platforms and software packages offer tools for in silico ADME prediction. actascientific.comresearchgate.netnumberanalytics.com Studies on quinazolinone analogues have utilized such tools to predict their ADME profiles, providing insights into their potential as drug candidates. actascientific.com These predictive models are invaluable in the early stages of drug discovery for prioritizing compounds with favorable pharmacokinetic profiles.
Chemoinformatics and Database Mining for Related Scaffolds
Chemoinformatics and database mining are powerful computational tools that play a crucial role in modern drug discovery and development. These approaches are extensively utilized to explore the vast chemical space, identify novel bioactive molecules, and understand the structure-activity relationships of chemical compounds. In the context of this compound, these techniques are instrumental in identifying and analyzing related quinazoline scaffolds with potential therapeutic applications.
The process often begins with the use of large chemical databases such as PubChem, ChEMBL, ZINC, and eMolecules. These repositories contain information on millions of chemical compounds, including their structures, properties, and, in some cases, biological activities. Researchers can mine these databases to find compounds structurally related to this compound.
One common technique is similarity searching , where the chemical structure of this compound is used as a query to find other compounds with similar structural features. This is based on the principle that structurally similar molecules are likely to have similar biological activities. Another approach is substructure searching , which allows for the identification of all compounds in a database that contain the core quinazoline scaffold.
Recent studies on quinazoline derivatives have demonstrated the effectiveness of these chemoinformatic approaches. For instance, a 2023 study on quinazoline derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors utilized the PubChem database to retrieve and filter thousands of compounds. nih.gov The initial set of 1000 quinazoline derivatives was narrowed down to 671 compounds based on drug-likeness properties, and further filtered to 28 compounds with good pharmacokinetic profiles using computational tools. nih.gov This highlights how database mining, coupled with computational filters, can efficiently identify promising lead candidates from a large pool of molecules.
Furthermore, a 2024 study employed a suite of computational techniques, including 3D-QSAR, ligand-based virtual screening, and molecular docking, to explore the binding of quinazoline derivatives to EGFR. frontiersin.org An e-pharmacophore model was developed based on a potent model compound to screen the eMolecules database, leading to the identification of 19 potential hits. frontiersin.org
Scaffold hopping is another advanced chemoinformatic technique used to discover novel chemical scaffolds that are structurally different but retain similar biological activity to the original compound. This method is particularly useful for generating new intellectual property and exploring diverse chemical spaces. Starting from the this compound scaffold, computational algorithms can suggest alternative heterocyclic systems that mimic the spatial arrangement of key pharmacophoric features. This approach has been successfully applied in drug discovery to develop new lead structures with improved properties. nih.gov
The integration of these chemoinformatic tools allows for a systematic exploration of the chemical space around the this compound scaffold. The identified compounds can then be subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to predict their binding affinity and interaction with specific biological targets. nih.govfrontiersin.org This in-silico approach significantly accelerates the early stages of drug discovery by prioritizing the synthesis and biological evaluation of the most promising candidates.
Applications of 4 Chloro 6,7 Dimethylquinazoline and Its Derivatives Non Clinical
As Ligands in Metal Coordination Chemistry
The coordination of heterocyclic compounds to metal ions is a vast area of chemical research. These interactions often lead to the formation of complexes with unique structural and electronic properties, making them suitable for various applications.
Formation of Metal-Ligand Complexes with Transition Metals (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)
Quinazoline (B50416) derivatives, with their nitrogen-containing heterocyclic structure, are known to act as ligands, forming coordination complexes with various transition metals. These complexes can exhibit diverse geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, the substituents on the quinazoline ring, and the reaction conditions. While the formation of such complexes is a general characteristic of this class of compounds, specific studies on the complexation of 4-Chloro-6,7-dimethylquinazoline with cobalt (II), nickel (II), copper (II), and zinc (II) have not been identified in the available literature.
Catalytic Applications of Quinazoline-Metal Complexes
Metal complexes derived from heterocyclic ligands are frequently investigated for their catalytic activity in a wide range of organic transformations. The metal center in these complexes can act as a Lewis acid or facilitate redox processes, while the ligand can influence the catalyst's stability, solubility, and selectivity. Although the catalytic potential of quinazoline-metal complexes is an area of active research, there is no specific information available on the catalytic applications of complexes formed with this compound.
In Material Science and Functional Organic Materials
The unique photophysical and electronic properties of organic molecules are harnessed in the development of advanced materials for various technological applications. Quinazoline derivatives have been explored as building blocks for such functional materials.
Design of Chiral Ligands and Asymmetric Catalysis
The development of chiral ligands is crucial for enantioselective synthesis, a key area in modern chemistry. These ligands coordinate to a metal center to create a chiral catalyst that can selectively produce one enantiomer of a chiral product over the other. While the quinazoline scaffold has been incorporated into some chiral ligands, there is no specific mention in the scientific literature of this compound being used for the design of chiral ligands or in asymmetric catalysis.
Fabrication of Optoelectronic and Polymeric Materials
Organic compounds with extended π-systems and specific functional groups can exhibit interesting optical and electronic properties, making them suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). They can also be incorporated into polymers to modify their properties. Research into the application of quinazoline derivatives in material science is ongoing; however, there are no specific reports on the use of this compound in the fabrication of optoelectronic or polymeric materials.
As Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to help elucidate their function and role in biological pathways. The development of such probes requires a deep understanding of structure-activity relationships. Although various heterocyclic compounds serve as scaffolds for chemical probes, the application of this compound for this purpose has not been documented in the reviewed literature.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The traditional synthesis of quinazoline (B50416) derivatives often involves multi-step processes with harsh reagents and significant solvent consumption. The future of synthesizing 4-Chloro-6,7-dimethylquinazoline and its analogs lies in the adoption of green chemistry principles to enhance sustainability and efficiency. tandfonline.comresearchgate.netdeepdyve.comnih.gov
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has already shown promise in accelerating reaction times and improving yields for quinazoline synthesis, often in solvent-free conditions. tandfonline.comnih.gov Future work will likely focus on optimizing microwave parameters for the specific synthesis of this compound, potentially leading to rapid and high-yield production.
Catalyst-Free and Metal-Free Reactions: The development of synthetic protocols that avoid the use of heavy metal catalysts is a significant goal of green chemistry. nih.govrsc.org Research into four-component reactions using simple anilines and aldehydes under metal-free conditions presents a promising avenue for the construction of the quinazoline core. rsc.org
Use of Greener Solvents: The exploration of deep eutectic solvents (DES) and water as reaction media offers a more environmentally benign alternative to traditional organic solvents. tandfonline.comnih.gov These solvents are often biodegradable, non-toxic, and can be recycled, significantly reducing the environmental impact of the synthesis. tandfonline.com
One-Pot Syntheses: Combining multiple reaction steps into a single pot not only saves time and resources but also minimizes waste generation. tandfonline.com Future research will aim to develop efficient one-pot procedures for the synthesis of functionalized quinazolines starting from simple precursors.
Table 1: Emerging Sustainable Synthetic Methodologies for Quinazoline Derivatives
| Methodology | Key Advantages | Relevant Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, Increased yields, Reduced solvent usage | Optimization for specific quinazoline targets |
| Catalyst-Free/Metal-Free Reactions | Reduced toxicity, Lower cost, Simplified purification | Development of novel multi-component reactions |
| Green Solvents (e.g., DES, Water) | Lower environmental impact, Biodegradability, Recyclability | Exploration of solvent effects on reaction outcomes |
| One-Pot Syntheses | Increased efficiency, Reduced waste, Time and resource savings | Design of tandem and domino reaction sequences |
Advanced Mechanistic Studies on Underexplored Biological Activities
While quinazoline derivatives are well-known for their anticancer properties, particularly as tyrosine kinase inhibitors, their full spectrum of biological activity remains to be explored. mdpi.comnih.govnih.govemanresearch.org Future research will delve deeper into the mechanisms of action of this compound-derived compounds against a wider range of biological targets.
Potential areas of investigation include:
Antitubercular and Antimicrobial Activity: With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents. Some quinazoline derivatives have shown promising activity against Mycobacterium tuberculosis and other bacteria. mdpi.com Mechanistic studies could elucidate the specific cellular pathways targeted by these compounds, paving the way for the development of more potent antibiotics.
Neurodegenerative Diseases: The quinazoline scaffold has been identified as a promising starting point for the design of drugs targeting neurodegenerative conditions like Alzheimer's disease. mdpi.com Research could focus on understanding how these molecules interact with key pathological players such as amyloid-beta plaques and tau tangles. mdpi.com
Anti-inflammatory and Analgesic Effects: Certain quinazoline derivatives have demonstrated significant anti-inflammatory and analgesic properties. mdpi.com Further studies are needed to pinpoint the specific enzymes and receptors involved in these effects, which could lead to the development of novel pain and inflammation therapies. mdpi.com
Antiviral and Antimalarial Potential: The diverse biological activities of quinazolines extend to antiviral and antimalarial applications. mdpi.comnih.gov In-depth mechanistic investigations could uncover novel viral or parasitic targets and inform the design of next-generation therapies.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinazoline Scaffolds
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for quinazoline-based compounds. nih.govyoutube.comnih.govyoutube.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety.
Key applications of AI and ML in this field include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.comnih.gov This allows for the virtual screening of large libraries of quinazoline derivatives to identify those with the highest potential for a desired therapeutic effect. youtube.com
Generative AI for Novel Compound Design: Generative AI models can design entirely new molecules with specific desired properties that have never been synthesized before. stanford.edu This "hallucination" capability, when guided by chemical principles, can lead to the discovery of innovative quinazoline-based drug candidates with unique mechanisms of action. stanford.edu
Prediction of ADMET Properties: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. This helps to de-risk development by identifying compounds with unfavorable pharmacokinetic or toxicological profiles before they enter costly preclinical and clinical trials.
Target Identification and Validation: Machine learning algorithms can analyze biological data to identify and validate new molecular targets for quinazoline-based therapies. This can open up new avenues for treating diseases that are currently difficult to manage.
Table 2: Role of AI and Machine Learning in Quinazoline Drug Discovery
| AI/ML Application | Description | Impact on Drug Discovery |
| QSAR Modeling | Predicts biological activity based on chemical structure. | Accelerates identification of potent lead compounds. |
| Generative AI | Designs novel molecules with desired properties. | Expands the chemical space for drug discovery. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | Reduces late-stage attrition of drug candidates. |
| Target Identification | Identifies and validates new biological targets. | Opens new therapeutic areas for quinazoline derivatives. |
Exploration of New Applications Beyond Traditional Medicinal Chemistry
The unique chemical properties of the quinazoline scaffold suggest that its applications could extend beyond the realm of traditional medicinal chemistry. Future research should explore the potential of this compound and its derivatives in materials science and other fields.
Potential new applications include:
Organic Light-Emitting Diodes (OLEDs): The fused aromatic ring system of quinazolines could be functionalized to create novel organic materials with interesting photophysical properties suitable for use in OLEDs.
Sensors and Probes: The ability of the quinazoline nucleus to interact with various biological molecules could be harnessed to develop fluorescent probes for imaging and sensors for detecting specific analytes.
Functional Polymers: Incorporation of the quinazoline moiety into polymer chains could lead to the development of new materials with enhanced thermal stability, conductivity, or other desirable properties.
Collaborative Research Endeavors in Multi-Disciplinary Settings
The complexity of modern scientific challenges necessitates a shift towards more collaborative and multi-disciplinary research efforts. nih.gov The future development of this compound and its derivatives will greatly benefit from partnerships between chemists, biologists, data scientists, and materials scientists.
Key aspects of future collaborative research include:
Academia-Industry Partnerships: Collaboration between academic research institutions and pharmaceutical companies can bridge the gap between basic scientific discovery and the development of new medicines.
International Consortia: Large-scale international collaborations can pool resources and expertise to tackle major health challenges, such as the development of new antibiotics or anticancer drugs based on the quinazoline scaffold.
Open Science Initiatives: Sharing data and research findings through open science platforms can accelerate the pace of discovery and avoid duplication of effort.
By embracing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of innovative solutions for a wide range of scientific and societal needs.
Q & A
Q. What are the standard synthetic protocols for preparing 4-Chloro-6,7-dimethoxyquinazoline, and how can reaction parameters be optimized?
The compound is synthesized via chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃) under reflux. A typical procedure involves dissolving the precursor in POCl₃, heating at reflux for 3 hours, and evaporating the solvent under reduced pressure. Co-evaporation with dichloromethane removes residual POCl₃, yielding the product as a brown liquid . Optimization includes:
- Temperature control : Maintaining reflux (~110°C) ensures complete conversion.
- Excess POCl₃ : A 4:1 molar ratio of POCl₃ to precursor drives the reaction to completion.
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
Q. Which analytical techniques are critical for confirming the structure and purity of 4-Chloro-6,7-dimethoxyquinazoline?
- Structural confirmation :
- ¹H/¹³C NMR : Identifies methoxy groups (δ ~3.9–4.1 ppm) and aromatic protons.
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 224.64 for C₁₀H₉ClN₂O₂) confirm molecular weight .
Advanced Research Questions
Q. How can nucleophilic substitution at the 4-position be optimized to synthesize bioactive derivatives?
The 4-chloro group undergoes substitution with amines, phenols, or alkoxides. Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Base activation : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates nucleophiles (e.g., anilines or phenols).
- Temperature : Reactions at 80–100°C for 6–12 hours achieve high yields (e.g., 70–85% for N-alkylanilino derivatives) . Example: Reacting 4-chloro-6,7-dimethoxyquinazoline with 4-amino-3-chlorophenol in DMF at 90°C yields quinazolinyl ethers .
Q. What methodologies evaluate the DNA-binding potential of 4-Chloro-6,7-dimethoxyquinazoline derivatives?
- DNA melting temperature (ΔTm) : Intercalators increase Tm by stabilizing double-stranded DNA. For example, derivative 5g (N-aminoalkyl-anilino) raises Tm by 8–10°C .
- Circular dichroism (CD) : Detects DNA conformational changes (e.g., B-to-Z transitions) upon binding.
- Fluorescence quenching : Intercalation reduces ethidium bromide emission intensity (e.g., 22f shows 80% quenching) .
Q. How is 4-Chloro-6,7-dimethoxyquinazoline utilized in radiopharmaceutical development?
The 4-chloro group is replaced with ¹⁸F for positron emission tomography (PET) tracers:
- Radiofluorination : Reacting with K[¹⁸F]F/Kryptofix in DMSO at 150°C for 20 minutes yields ¹⁸F-labeled tracers (e.g., [¹⁸F]FPD).
- Purification : Reverse-phase HPLC isolates the product (radiochemical purity >98%) .
Q. What challenges arise in regioselective synthesis of disubstituted derivatives, and how are they addressed?
Competing reactivity at positions 2, 4, and 7 can reduce selectivity. Solutions include:
- Directing groups : Methoxy groups at 6,7-positions sterically hinder substitution at adjacent sites.
- Kinetic control : Low temperatures (0–25°C) favor substitution at the 4-position over thermodynamically driven side reactions . Example: Selective dealkylation of 6-ethoxy to 6-hydroxy in 4-chloro-6,7-diethoxyquinazoline is achieved using methanesulfonic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
